3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C16H15NO3S2 and its molecular weight is 333.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Medicinal Chemistry
Research involving 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid often focuses on its synthesis and application in medicinal chemistry. For instance, studies have reported on the preparation of various thiazolidinone derivatives, including compounds structurally related to our compound of interest. These derivatives have been synthesized through reactions involving different chemical processes and have shown potential as pharmacological agents due to their diverse biological activities (B. Stanovnik et al., 2002; V. P. M. Rahman et al., 2005; J. Doležel et al., 2009).
Biological and Pharmacological Activities
The biological and pharmacological activities of thiazolidinone derivatives, including those structurally related to this compound, have been extensively studied. These compounds have demonstrated various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties in different studies. For instance, certain thiazolidinone derivatives have been evaluated for their antimicrobial and antifungal effects against selected microbial species, showing varying levels of activity (N. Elaasar et al., 2008; S. Mokale et al., 2010; Ritu Sharma et al., 2012).
Potential in Developing New Drugs
The potential of thiazolidinone derivatives in the development of new drugs is significant. Research has shown that modifications to the chemical structure of these compounds can lead to enhanced biological activities, making them interesting candidates for drug development. Studies have synthesized and evaluated various derivatives for their potential in treating diseases like cancer, and some have exhibited promising anticancer activities (S. Holota et al., 2019; Kamila Buzun et al., 2021).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s target, the mode of action is difficult to determine. These groups could potentially interact with biological targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Given the compound’s structure, it may have the potential to interact with a variety of biological targets, leading to diverse cellular effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH due to the presence of acid and base functional groups .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-11(9-12-5-3-2-4-6-12)10-13-15(20)17(16(21)22-13)8-7-14(18)19/h2-6,9-10H,7-8H2,1H3,(H,18,19)/b11-9+,13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVENVXMOOBHCIX-QXGKOBNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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